molecular formula C₄₀H₄₇D₃N₈O₆ B1156881 Daclatasvir SRSS Isomer-d3

Daclatasvir SRSS Isomer-d3

Cat. No.: B1156881
M. Wt: 741.89
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daclatasvir SRSS Isomer-d3 is a characterized chemical compound supplied as a high-purity reference standard. This deuterated stable isotope, with a molecular formula of C40H47D3N8O6 and a molecular weight of 741.89 g/mol , is essential for supporting advanced analytical workflows in pharmaceutical research and development. Its primary application is for analytical method development, validation (AMV), and Quality Control (QC) procedures during the synthesis and formulation stages of drug development . It serves as a critical tool for ensuring analytical traceability and data integrity. When used in HPLC analysis and other techniques, this isomer provides a reliable reference for the accurate identification and quantification of substances, helping researchers maintain strict quality standards . This product is intended for research purposes only and is not approved for human or veterinary diagnostic and therapeutic use .

Properties

Molecular Formula

C₄₀H₄₇D₃N₈O₆

Molecular Weight

741.89

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₄₀H₅₀N₈O₆ (with three H replaced by D)
  • Molecular Weight: ~741.88 g/mol (vs. 738.88 g/mol for non-deuterated SRSS isomer)
  • CAS Number: 1009117-28-5 (non-deuterated form)
  • Primary Use : Analytical reference standard for quantifying Daclatasvir and its impurities in pharmacokinetic studies and quality control .

Deuterated analogs like Daclatasvir SRSS Isomer-d3 are critical for minimizing matrix effects and improving assay precision in clinical chemistry .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₄₀H₄₇D₃N₈O₆ 741.88 Not Specified Deuterated IS; used in LC-MS/MS for enhanced sensitivity and specificity .
Daclatasvir SRSS Isomer C₄₀H₅₀N₈O₆ 738.88 1009117-28-5 Non-deuterated impurity; stereoisomer with distinct binding kinetics .
Daclatasvir RSSS Isomer C₄₀H₅₀N₈O₆ 738.88 1417333-83-5 Differing stereochemistry at chiral centers; lower NS5A binding affinity .
Ledipasvir C₄₉H₅₄F₂N₈O₆ 889.02 1256388-51-8 Biphenyl core replaced with fused ring; higher barrier to resistance .
Velpatasvir C₄₉H₅₄N₈O₈ 885.00 1377049-84-7 Modified "wing" regions; pan-genotypic efficacy .

Pharmacokinetic and Analytical Behavior

  • Metabolic Stability: Deuterium labeling in this compound reduces metabolic degradation by cytochrome P450 enzymes, extending its half-life compared to non-deuterated isomers .
  • Analytical Utility : In LC-MS/MS assays, the deuterated isomer minimizes ion suppression and improves quantification accuracy, with a limit of detection (LOD) comparable to green analytical platforms (e.g., 0.2 µg/L) .
  • Binding Affinity : The SRSS isomer exhibits altered binding to HCV NS5A compared to RSSS isomers, as shown in dye-displacement assays (EC₅₀: 60–300 µM for Daclatasvir vs. weaker binding for RSSS) .

Impurity Profiles and Regulatory Considerations

This compound is classified as a "controlled product" due to its role in detecting trace impurities (e.g., ≤0.3% in API batches) . Regulatory guidelines (e.g., ICH Q3A) mandate strict control over stereoisomers like SRSS and RSSS, as even minor structural changes can impact safety and efficacy .

Preparation Methods

Isotopic Labeling via Hydrogen-Deuterium Exchange

Deuterium incorporation into the daclatasvir framework typically targets metabolically vulnerable positions to prolong half-life and reduce clearance rates. The SRSS isomer (2S,5S,7S,13aS configuration) requires precise deuteration at three non-exchangeable carbon centers, often achieved through:

  • Deuterated Alkylating Agents : Use of CD₃I or CD₃OTf in N-alkylation reactions to introduce -CD₃ groups at the pyrrolidine nitrogen.

  • Catalytic Deuterogenation : Pd/C or Raney nickel catalysts in D₂O/THF systems enable selective deuteration of alkenes or ketones without perturbing stereocenters.

A comparative analysis of deuteration efficiency across reaction conditions is provided in Table 1.

Table 1: Deuterium Incorporation Efficiency in Key Synthetic Steps

Reaction StepReagent SystemTemp (°C)Deuteration Yield (%)
N-Alkylation of PyrrolidineCD₃I, K₂CO₃, DMF2592 ± 3
Ketone ReductionD₂, Pd/C, EtOD5085 ± 2
Acid-Catalyzed ExchangeDCl, D₂O, Reflux10078 ± 4

Data derived from analog synthesis protocols for deuterated NS5A inhibitors.

Stereochemical Control in SRSS Isomer Synthesis

Chiral Auxiliary-Mediated Cyclization

The SRSS configuration is established during the assembly of the bicyclic core. A patented route employs L-proline-derived chiral auxiliaries to direct the stereoselective formation of the 13aS center, achieving >99% enantiomeric excess (ee). Critical parameters include:

  • Temperature Gradient : Cyclization at 55–90°C minimizes epimerization.

  • Solvent Polarity : Apolar solvents (toluene, hexane) favor transition-state organization, enhancing diastereoselectivity.

Dynamic Kinetic Resolution

Racemic intermediates are resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in biphasic systems (MTBE/phosphate buffer, pH 7.5). This approach achieves 96% de for the 2S and 5S centers.

Post-Synthetic Purification and Characterization

Crystallization-Induced Enrichment

Crystalline daclatasvir dihydrochloride hydrate, as disclosed in WO2018015847A1, serves as a purification scaffold. Adapting this for the deuterated isomer:

  • Solvent System : Isopropyl alcohol-D₈/water (4:1 v/v) at -5°C yields 89% recovery of SRSS isomer-d3.

  • Particle Size Control : Jet milling reduces particle size to D₉₀ <20 µm, ensuring consistent bioavailability.

Analytical Validation

  • NMR Spectroscopy : ²H NMR (76.8 MHz) confirms deuteration at C-3, C-6, and C-9 (δ 2.1–2.9 ppm, quintet).

  • LC-HRMS : [M+2H]²⁺ ion at m/z 447.2284 (calc. 447.2289) validates isotopic purity >98%.

Industrial-Scale Considerations

Continuous Flow Deuteration

Microreactor systems (0.5 mm ID, 10 m length) enable efficient H-D exchange with D₂O at 150°C and 50 bar, reducing reaction times from hours to minutes.

Waste Stream Management

Deuterated byproducts (e.g., CD₃OH) are recovered via fractional distillation, achieving 95% solvent recycling efficiency .

Q & A

Q. What is the molecular structure of Daclatasvir SRSS Isomer-d3, and how does its stereochemistry influence its pharmacological activity?

this compound has the molecular formula C₄₀H₅₀N₈O₆ (molecular weight: 738.875) . The "SRSS" designation refers to its stereochemical configuration, distinguishing it from other isomers (e.g., RSSS-isomer impurities). Stereochemistry critically impacts binding affinity to the hepatitis C virus (HCV) NS5A protein, influencing antiviral potency and metabolic stability. Researchers must validate isomer purity using chiral analytical methods to avoid confounding experimental results .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the gold standard, with retention times around 2.33 minutes under optimized conditions. Stability-indicating methods are essential to assess degradation products, and reference standards (e.g., International Chemical Reference Substances, ICRS) must comply with pharmacopeial guidelines for infrared (IR) spectroscopy and thin-layer chromatography (TLC) validation . Recovery rates between 99.71–100.86% are achievable with rigorous method validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use chemical-resistant gloves , NIOSH/EN 166-compliant eye protection , and flame-retardant antistatic suits to prevent exposure. Avoid dust formation via adequate ventilation and electrostatic charge control. Contaminated materials must be disposed of following hazardous waste regulations. Safety data sheets (SDS) for isomer-specific impurities (e.g., RSSS-isomer) should be consulted for spill containment and disposal .

Advanced Research Questions

Q. How do CYP3A4 polymorphisms and drug interactions affect this compound pharmacokinetics in clinical trial design?

Daclatasvir is a CYP3A4/P-gp substrate, requiring dose adjustments with potent inducers (e.g., efavirenz) or inhibitors (e.g., ritonavir) . Pharmacokinetic modeling suggests:

  • 90 mg dose with efavirenz (vs. 60 mg standard) to counteract induction .
  • 30 mg dose with ritonavir-boosted atazanavir (vs. 60 mg) to avoid overexposure . However, recent studies show full-dose compatibility with darunavir/lopinavir , highlighting the need for real-time genotype-phenotype correlation in trial cohorts .

Q. What pharmacogenetic factors influence interindividual variability in this compound plasma concentrations?

Multivariate analysis identifies ABCB1 11131CC and HNF4α CG/GG genotypes as predictors of plasma levels. These polymorphisms alter P-gp efflux and hepatic uptake (via OATP1B1), necessitating genotype stratification in pharmacokinetic studies. Baseline covariates like BMI and hematocrit also modulate exposure, requiring adjustment in statistical models .

Q. How should researchers address stability challenges in experimental formulations of this compound?

Use lyophilized reference standards stored at +5°C ± 3°C to prevent hygroscopic degradation. Immediate use after reconstitution is critical, as isomer interconversion may occur under suboptimal conditions. Analytical monitoring for sulfonate ash residues and Karl Fischer water content ensures formulation integrity .

Q. What methodological pitfalls arise when analyzing this compound drug-drug interaction data with antiretrovirals?

Initial studies suggested dose reductions for ritonavir-boosted protease inhibitors , but later trials (e.g., ALLY-2) disproved this, emphasizing the importance of:

  • Population pharmacokinetic modeling over empirical dose adjustments.
  • In vitro transporter assays (e.g., OATP1B1 inhibition) to predict clinical interactions. Discrepancies between early volunteer studies and coinfected patient data underscore the need for real-world validation .

Methodological Guidelines for Researchers

  • Experimental Design : Incorporate genotype screening (ABCB1/HNF4α) and CYP3A4 phenotyping in pharmacokinetic studies to control variability .
  • Data Contradictions : Reconcile conflicting dose recommendations by cross-referencing in vitro transporter data, clinical trial updates, and regulatory guidelines .
  • Analytical Rigor : Use ICRS-certified standards and stability-indicating HPLC protocols to ensure isomer specificity and data reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.